molecular formula C5H8N4OS B1268248 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide CAS No. 52868-71-0

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No. B1268248
CAS RN: 52868-71-0
M. Wt: 172.21 g/mol
InChI Key: AUUMSCGUNURINM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, has been improved to achieve a high total yield of 79% using aminocyanacetamide as the starting material. This new method is environmentally friendly and suitable for industrial production, highlighting the compound's accessibility for further research and application in various fields (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is pivotal in determining their reactivity and potential applications. A novel approach to the synthesis of fully substituted 5-amino-4-carboxamidthiazoles employs a one-pot reaction sequence, demonstrating the versatility of thiazole derivatives in creating pharmacologically active compounds (Childers et al., 2013).

Chemical Reactions and Properties

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, contributing to its versatility. For instance, the compound serves as a precursor for the synthesis of new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines, demonstrating its utility in creating complex heterocyclic compounds with potential biological activity (Chattopadhyay et al., 2010).

Physical Properties Analysis

The physicochemical properties of 2-amino-5-carboxamide thiazole derivatives synthesized on solid phase indicate their potential for reasonable oral bioavailability, as determined by Lipinski's Rule. This suggests the compound's suitability for further development into orally administered drugs, provided their therapeutic relevance is established (Kim et al., 2019).

Chemical Properties Analysis

The chemical properties of 5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide and its derivatives play a crucial role in their biological activity and application. For example, the synthesis and reactions of thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid lead to the creation of new heterocyclic polycyclic ensembles, showcasing the compound's capacity for generating biologically relevant structures (Belskaya et al., 2009).

Scientific Research Applications

  • Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate

    • Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It might be used as a building block in the synthesis of more complex organic compounds.
  • 2-Amino-5-methylpyridine

    • Application : Pyridine derivatives are in great demand as synthons for pharmaceutical products . This compound might be used as an intermediate in the synthesis of various pharmaceuticals.
  • 2-Amino-5-methylpyridine

    • Application : This compound is a heterocyclic building block used in organic synthesis . It might be used as an intermediate in the synthesis of various pharmaceuticals.
  • Fluorinated Pyridines

    • Application : Fluorinated pyridines are of special interest as potential imaging agents for various biological applications . They are also used in the search for new agricultural products having improved physical, biological, and environmental properties .
  • Pinacol Boronic Esters

    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . They might be used as intermediates in the synthesis of various organic compounds.
  • 2-Amino-5-methylpyridine
    • Application : This compound is a heterocyclic building block used in organic synthesis . It might be used as an intermediate in the synthesis of various pharmaceuticals.

properties

IUPAC Name

5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-8-5-9-2(3(6)10)4(7)11-5/h7H2,1H3,(H2,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUMSCGUNURINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327585
Record name NSC667941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide

CAS RN

52868-71-0
Record name 5-Amino-2-(methylamino)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52868-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC667941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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